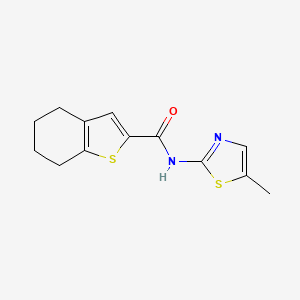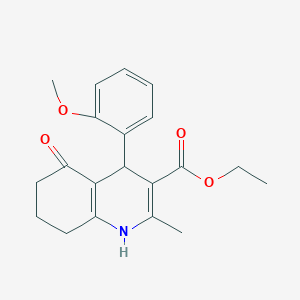![molecular formula C17H14N2O3 B4944591 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BMD-160, is a synthetic compound that has shown potential in various scientific research applications. The compound belongs to the class of indole derivatives and is known for its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act on multiple targets in cells. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one also inhibits the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes, including cell differentiation and apoptosis.
Biochemical and Physiological Effects:
3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and anti-inflammatory effects. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to protect neurons from oxidative stress and can promote neurite outgrowth. In cancer cells, 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one induces apoptosis and inhibits cell proliferation. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its unique chemical structure, which makes it a potential lead compound for drug discovery. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity in animal studies, which is a desirable characteristic for potential drug candidates. However, one of the limitations of using 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one research, including exploring its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also shown potential in treating various types of cancer, and future research could focus on developing 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one-based therapies for cancer treatment. Additionally, future research could focus on developing new derivatives of 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one with improved efficacy and safety profiles.
Métodos De Síntesis
3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is synthesized through a multi-step process, starting with the reaction of 3-hydroxy-2-naphthoic acid with thionyl chloride to form 3-chloro-2-naphthoic acid. The resulting compound is then reacted with 1,3-benzodioxole-5-methanol to form 3-{[(1,3-benzodioxol-5-yl)methyl]oxy}-2-naphthoic acid. The final step involves the reaction of 3-{[(1,3-benzodioxol-5-yl)methyl]oxy}-2-naphthoic acid with methylamine to form 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective effects and can promote neurite outgrowth. In cancer research, 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. In drug discovery, 3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17-13(12-3-1-2-4-14(12)19-17)9-18-8-11-5-6-15-16(7-11)22-10-21-15/h1-7,9,19-20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISDNCHHSAPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)